2-(3-Fluorophenyl)benzaldehyde
Overview
Description
2-(3-Fluorophenyl)benzaldehyde is a chemical compound with the molecular weight of 200.21 . It is a liquid at room temperature . The compound is also known as 3-(2-fluorophenyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)benzaldehyde can be represented by the InChI code: 1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H . The compound has a molecular formula of C13H9FO .Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 200.21 .Scientific Research Applications
Pd-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has been explored using benzaldehydes as substrates, showcasing the potential of benzaldehyde derivatives, including fluorinated ones, in organic synthesis. For instance, a study demonstrated the Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This process highlights the versatility of benzaldehyde derivatives in selective chemical transformations (Xiao-Yang Chen & E. J. Sorensen, 2018).
Fluorinated Microporous Polymers
Fluorinated benzaldehydes have been utilized in the synthesis of microporous polyaminals, demonstrating increased BET surface areas and improved CO2 adsorption capabilities. This suggests that derivatives of 2-(3-Fluorophenyl)benzaldehyde could find applications in gas storage and separation technologies (Guiyang Li et al., 2016).
Synthesis of Fluorenones
Research into the synthesis of fluorenones from benzaldehydes and aryl iodides via Pd(II)-catalyzed C(sp2)-H functionalization cascade demonstrates the utility of benzaldehyde derivatives in the preparation of valuable organic compounds. This method could be applicable for creating complex molecules from simpler benzaldehyde derivatives, including fluorinated ones (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).
Catalytic Properties of Metal-Organic Frameworks
A study on the improved synthesis and catalytic properties of Cu3(BTC)2 highlights the application of benzaldehyde derivatives in catalysis, particularly in the cyanosilylation of benzaldehyde. This research points to the potential use of fluorinated benzaldehydes in enhancing the catalytic efficiency of such frameworks (K. Schlichte, Tobias Kratzke, & S. Kaskel, 2004).
Antitumor Activity
The synthesis and evaluation of 2-phenylbenzothiazoles, including derivatives of benzaldehydes, have revealed potent antitumor properties. This suggests the potential of fluorinated benzaldehyde derivatives in the development of new antitumor agents (Catriona G Mortimer et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXKCNJWQODSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362743 | |
Record name | 2-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)benzaldehyde | |
CAS RN |
676348-32-6 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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